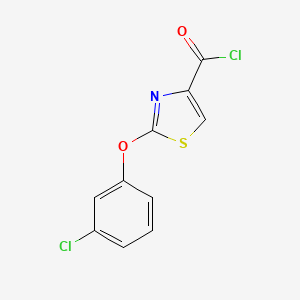
2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride
Overview
Description
2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a phenoxy group, and a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride typically involves the reaction of 3-chlorophenol with thiazole-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted thiazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in the study of biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-phenoxy)-acetic acid: This compound has a similar phenoxy group but differs in the presence of an acetic acid moiety instead of a thiazole ring.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: This compound contains a benzo[b]thiophene ring and a carboxylic acid group, making it structurally similar but functionally different.
3-(4-Chlorophenoxy)benzaldehyde: This compound has a similar phenoxy group but differs in the presence of a benzaldehyde moiety instead of a thiazole ring.
Uniqueness
2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride is unique due to the combination of its thiazole ring and carbonyl chloride functional group. This structural arrangement imparts specific reactivity and properties that are not observed in the similar compounds listed above. Its ability to undergo nucleophilic substitution reactions and form covalent bonds with biological targets makes it particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1,3-thiazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-2-1-3-7(4-6)15-10-13-8(5-16-10)9(12)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXJLSVPMQFGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)
![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)
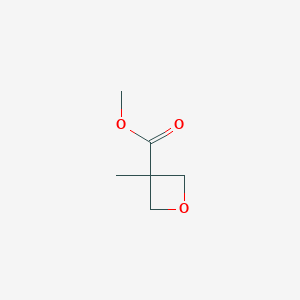
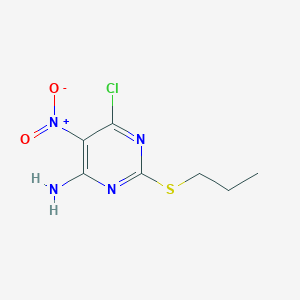
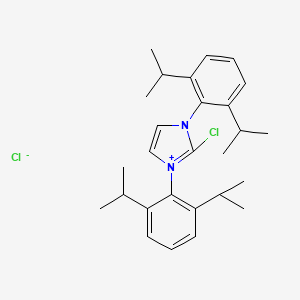
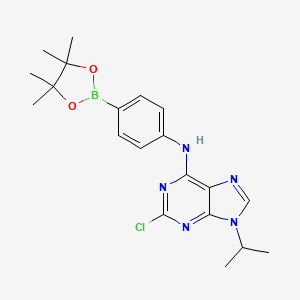
![6-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1429398.png)


![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)
![N-[1-(5-carbaMoylAdaMantan-2-ylaMino)-1-oxo-2-Methyl-2-propanyl]-2-fluorobenzenesulfonaMid](/img/structure/B1429403.png)
